molecular formula C21H17ClN2O3S2 B2883872 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide CAS No. 2097913-66-9

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No. B2883872
CAS RN: 2097913-66-9
M. Wt: 444.95
InChI Key: OMFNJEISSVIDMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains several functional groups, including a 2,2’-bithiophene, a chlorophenyl group, and an oxazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. The 2,2’-bithiophene would contribute to the compound’s conjugated system, potentially affecting its electronic properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the oxazole ring might undergo reactions typical of heterocycles, while the chlorophenyl group could be involved in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and reactivity would depend on the compound’s molecular structure .

Scientific Research Applications

Organic Field-Effect Transistors (OFETs)

2,2’-Bithiophene is used as a precursor in the preparation of 5,5’-bis(trimethylstannyl)-2,2’-bithiophene, which is used for the synthesis of small molecules and polymer semiconductors for organic field-effect transistor (OFETs) applications .

Organic Light-Emitting Diodes (OLEDs)

The same compound, 5,5’-bis(trimethylstannyl)-2,2’-bithiophene, is also used in the production of organic light-emitting diodes (OLEDs). OLEDs are widely used in display technology for their high contrast ratios and wide color gamuts .

Plastic Light Emitting Diodes (PLEDs)

In addition to OLEDs, 2,2’-bithiophene is also used in the production of Plastic Light Emitting Diodes (PLEDs). PLEDs are a type of OLED that uses a polymer as the main component of the emissive electroluminescent layer .

Organic Photovoltaics (OPVs)

2,2’-Bithiophene is used in the synthesis of materials for Organic Photovoltaic (OPV) applications. OPVs are a new generation of solar cells that can convert sunlight into electricity by using conductive organic polymers .

Rhodium Catalyzed Arylation of Heteroarenes

2,2’-Bithiophene is associated with aryl iodides and involved in rhodium catalyzed arylation of heteroarenes . This process is important in the synthesis of various organic compounds.

Intercalative Polymerization

2,2’-Bithiophene can undergo intercalative polymerization in vanadium oxide xerogels, resulting in electrically conductive novel materials composed of alternating monolayers of metal-oxide and conductive polymers .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if it’s a drug, the mechanism of action would describe how it interacts with biological targets to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

properties

IUPAC Name

3-(2-chlorophenyl)-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O3S2/c1-12-19(20(24-27-12)13-5-2-3-6-14(13)22)21(26)23-11-15(25)16-8-9-18(29-16)17-7-4-10-28-17/h2-10,15,25H,11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFNJEISSVIDMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC(C3=CC=C(S3)C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.